

# M867: A Potent Caspase-3 Inhibitor - A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of **M867** against caspase-3, a critical executioner enzyme in the apoptotic pathway. The document details the quantitative inhibition constants (Ki and IC50), outlines the experimental methodologies for their determination, and visualizes the relevant biological pathways.

# **Quantitative Inhibition Data**

**M867** is a potent and selective, reversible inhibitor of caspase-3.[1] Its inhibitory activity has been quantified by determining its half-maximal inhibitory concentration (IC50) and its equilibrium dissociation constant (Ki) for caspase-3.

Parameter	Value	Reference
Ki	0.7 nM	[1]
IC50	1.4 nM	[1]
IC50	0.1 nM (0.0001 μM)	[2][3]

Note: The discrepancy in IC50 values may arise from different experimental conditions, such as substrate concentration and enzyme source.



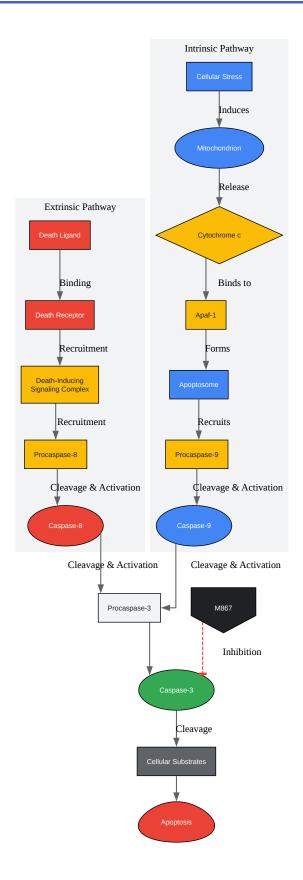
# **Caspase-3 Signaling Pathway**

Caspase-3 is a key effector caspase that, once activated, orchestrates the dismantling of the cell during apoptosis. Its activation is a tightly regulated process initiated by two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

## **Caspase-3 Activation Cascade**

The following diagram illustrates the convergence of the extrinsic and intrinsic pathways on the activation of caspase-3.





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Caption: Caspase-3 activation via extrinsic and intrinsic pathways.



# **Experimental Protocols**

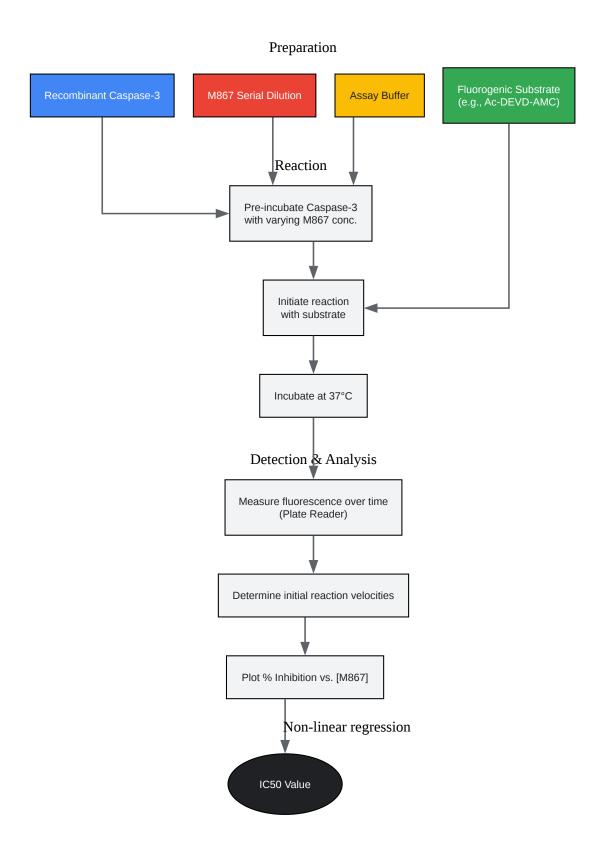
The determination of Ki and IC50 values for caspase inhibitors like **M867** typically involves in vitro enzymatic assays. Below are representative protocols for these determinations.

## IC50 Determination for M867 against Caspase-3

The IC50 value is determined by measuring the activity of caspase-3 in the presence of a range of **M867** concentrations.

Workflow for IC50 Determination:





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Caption: Workflow for determining the IC50 of M867.



#### Methodology:

- Reagents and Materials:
  - Recombinant human caspase-3
  - M867 (stock solution in DMSO, serially diluted)
  - Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA)
  - Assay buffer (e.g., HEPES or PIPES buffer containing DTT, EDTA, and CHAPS)
  - 96-well microplate (black, for fluorescence assays)
  - Fluorescence plate reader
- Procedure:
  - 1. Prepare serial dilutions of **M867** in assay buffer.
  - 2. In a 96-well plate, add a fixed amount of recombinant caspase-3 to each well.
  - 3. Add the serially diluted **M867** to the respective wells. Include a control with no inhibitor (100% activity) and a blank with no enzyme.
  - 4. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding equilibrium.
  - 5. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
  - 6. Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
  - 7. Calculate the initial reaction rates (velocities) from the linear portion of the fluorescence curves.



- 8. Determine the percentage of inhibition for each **M867** concentration relative to the uninhibited control.
- 9. Plot the percentage of inhibition against the logarithm of the **M867** concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

### Ki Determination for M867

The Ki (inhibition constant) is a more absolute measure of inhibitor potency and is determined by measuring the effect of the inhibitor on the enzyme kinetics at various substrate concentrations.

#### Methodology:

- Reagents and Materials: Same as for IC50 determination.
- Procedure:
  - 1. Perform a series of caspase-3 activity assays with varying concentrations of the substrate (e.g., Ac-DEVD-AMC).
  - 2. Repeat these assays in the presence of several fixed concentrations of **M867**.
  - 3. Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
  - 4. Analyze the data using enzyme kinetic models, such as a Lineweaver-Burk or Michaelis-Menten plot.
  - 5. The Ki value can be determined by analyzing the changes in the apparent Km and/or Vmax in the presence of the inhibitor. For a competitive inhibitor, the Ki can be calculated from the equation: Apparent Km = Km \* (1 + [I]/Ki), where [I] is the inhibitor concentration.

## Conclusion

**M867** is a highly potent, reversible inhibitor of caspase-3. Its low nanomolar Ki and IC50 values indicate strong binding and efficient inhibition of the enzyme's activity. The methodologies



outlined provide a framework for the in vitro characterization of **M867** and other caspase-3 inhibitors, which are valuable tools for studying the role of apoptosis in various physiological and pathological conditions and for the development of novel therapeutics. The intricate regulation of the caspase-3 signaling pathway underscores the importance of developing selective inhibitors like **M867** to modulate apoptotic processes with precision.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Design of novel quinazoline derivatives and related analogues as potent and selective ALK5 inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Faculty Collaboration Database Publications with RNA in the title [fcd.mcw.edu]
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